1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a thiophene moiety at the 3-position and a carboxylic acid group at the 3-position of the pyrrolidine ring
Mechanism of Action
Thiophenes
are a type of heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . In terms of biological activity, molecules with the thiophene ring system have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pyrrolidines
are a class of organic compounds that consist of a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many natural products and pharmaceuticals . The ring’s non-planarity and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization make it a versatile scaffold for the development of biologically active compounds .
Biochemical Analysis
Biochemical Properties
1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiophene ring in its structure is known to participate in various biochemical processes, including enzyme inhibition and activation. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, this compound can bind to proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have different biological activities. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid typically involves the reaction of thiophene derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form intermediate compounds, which are then further reacted to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Thiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
- 1-[(Furan-3-yl)methyl]pyrrolidine-3-carboxylic acid
- 1-[(Pyridin-3-yl)methyl]pyrrolidine-3-carboxylic acid
Uniqueness
1-[(Thiophen-3-yl)methyl]pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the thiophene ring and the carboxylic acid group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-1-3-11(6-9)5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGXWONGFUFDSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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